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Abstract

Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) activating mutations are
established oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other
solid tumors, representing a critical therapeutic target. Sevabertinib (formerly BAY 2927088),
an oral, reversible tyrosine kinase inhibitor (TKI), has emerged as a promising agent that
potently and selectively inhibits mutant HER2. This document provides a comprehensive
technical overview of sevabertinib, detailing its mechanism of action, preclinical evidence, and
clinical trial data, with a focus on its role in targeting HER2 activating mutations.

Introduction: The Challenge of HER2 Activating
Mutations

Activating mutations in the ERBB2 gene, which encodes the HER2 protein, are found in
approximately 2-4% of patients with NSCLC.[1][2] These mutations, most commonly insertions
in exon 20, lead to constitutive activation of the HER2 receptor tyrosine kinase, driving
downstream signaling pathways that promote cell proliferation, survival, and migration.[3]
Historically, tumors harboring these mutations have been associated with a poor prognosis and
limited therapeutic options.[4] While antibody-drug conjugates have shown efficacy, the
development of potent and selective small molecule inhibitors remains an area of significant
interest.[4]
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Sevabertinib: Mechanism of Action

Sevabertinib is a potent, oral, reversible tyrosine kinase inhibitor that selectively targets
activating mutations in HER2.[5][€] It also exhibits inhibitory activity against epidermal growth
factor receptor (EGFR) mutations while largely sparing wild-type EGFR, which is intended to
limit off-target toxicities.[7][8] By binding to the ATP-binding pocket of the HER2 kinase domain,
sevabertinib blocks its autophosphorylation and the subsequent activation of downstream
signaling cascades.[9][10] Preclinical studies have demonstrated that this inhibition leads to the
suppression of the MAPK/PI3K-AKT signaling pathways, which are critical for tumor cell growth
and survival.[3][9]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of sevabertinib in a
HER2-mutant cancer cell.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.medchemexpress.com/sevabertinib.html
https://www.bayer.com/media/download/42fabcb4-e949-4cee-b661-d47fa909d98e/2025-0219e.rtf
https://pubmed.ncbi.nlm.nih.gov/39299708/
https://labs.dana-farber.org/meyersonlab/news
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.medkoo.com/products/59834
https://www.accessdata.fda.gov/drugsatfda_docs/label/2025/219972s000lblCorrected.pdf
https://www.researchgate.net/publication/339564132_The_force_of_HER2_-_a_druggable_target_in_NSCLC
https://www.medkoo.com/products/59834
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Sevabertinib Mechanism of Action in HER2-Mutant Cells
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Caption: Sevabertinib inhibits mutant HER2, blocking downstream PI3K/AKT and MAPK
pathways.

Preclinical Evidence

The anti-tumor activity of sevabertinib has been demonstrated in a range of preclinical models
harboring HER2 activating mutations.

In Vitro Studies

Sevabertinib has shown potent inhibitory activity against various HER2-mutant cancer cell
lines. Key quantitative data from these studies are summarized below.

Cell Line | Target HER2 Alteration IC50 (nM) Reference(s)
Wild-type HER2 N/A <0.5 [5][11]
HER2 A775insYVMA Exon 20 Insertion <0.5 [5][11]
HER4 N/A 13.9 [5][11]

Exon 20 Insertion
NCI-H1781 ) 19.7 [5]
(A775insV, G776C)

Wild-type ERBB2
NCI-H2170 o 16.7 [5]
Amplification

HER2 Exon 20 o
Ba/F3 cells ) Potent Inhibition [5]
Insertions

Activating HER2 Point o
Ba/F3 cells ) Potent Inhibition [5]
Mutations

In Vivo Studies

The efficacy of sevabertinib has been evaluated in xenograft models of NSCLC with HER2
activating mutations.
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Cancer HER2 Reference(s
Model Type . Treatment Outcome
Type Alteration )
) T/C ratios of
Patient-
) 0.22, 0.12,
Derived ] 10, 25, 50
A775insYVM and 0.06,
Xenograft NSCLC mg/kg, p.o., ] [4][5]
A respectively.
(PDX) - CTG- QD
Well-
2543
tolerated.
Cell Line- 5 mg/kg, p.o.,
Demonstrate
Derived Exon 20 BID; 10 )
NSCLC ) d anti-tumor [5]
Xenograft - Insertion mg/kg, p.o., )
efficacy.
NCI-H1781 QD

Clinical Development: The SOHO-01 Trial

The primary evidence for the clinical utility of sevabertinib comes from the Phase 1/2 SOHO-
01 trial (NCT05099172), an open-label, multicenter, multicohort study that evaluated
sevabertinib in patients with locally advanced or metastatic NSCLC harboring HER2
mutations.[10][12]

Study Design and Patient Population

The SOHO-01 trial enrolled adult patients with histologically or cytologically confirmed locally
advanced or metastatic NSCLC with activating HER2 mutations.[4] Patients were stratified into
cohorts based on their prior treatment history.[10][12] The recommended Phase 2 dose of
sevabertinib was established at 20 mg administered orally twice daily.[2]

Experimental Workflow: Patient Selection
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SOHO-01 Patient Selection Workflow
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Caption: Workflow for identifying patients with HER2 mutations for the SOHO-01 trial.

Efficacy Results

Sevabertinib demonstrated significant anti-tumor activity across different patient populations in
the SOHO-01 trial. The results led to the accelerated approval of sevabertinib by the U.S.
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Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic non-
squamous NSCLC with HER2 tyrosine kinase domain (TKD) activating mutations who have
received prior systemic therapy.[13]

. Median
Median .
L . Progressio
) Objective Duration of
Patient n-Free Reference(s
N Response Response )
Cohort Survival )
Rate (ORR) (DOR)
(PFS)
(months)
(months)
Previously
treated,
HER2-
81 64% 9.2 8.3 [10][12]
targeted
therapy-naive
(Cohort D)
Previously
treated with
HER2-
_ 55 38% 8.5 55 [10][12]
directed
ADCs
(Cohort E)
Treatment-
Data
naive (Cohort 73 71% 11.0 ) [10][12]
Immature
F)
HER2 YVMA
insertion - 78% - 12.2 [4]
subgroup

Safety and Tolerability

Sevabertinib has a manageable safety profile. The most common treatment-related adverse
events (TRAEs) were diarrhea and rash, which were mostly grade 1-2.[14][15] Notably, no
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cases of drug-related interstitial lung disease (ILD) were reported in the SOHO-01 trial, a
significant concern with other HER2-targeted therapies.[4][15]

Experimental Protocols

This section provides an overview of the likely methodologies employed in the preclinical and
clinical evaluation of sevabertinib.

In Vitro Cell Proliferation Assay (Representative
Protocol)

o Cell Culture: HER2-mutant and wild-type cancer cell lines (e.g., NCI-H1781, NCI-H2170) are
cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

o Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

o Drug Treatment: Cells are treated with a serial dilution of sevabertinib or vehicle control
(DMSO) for 72 hours.

 Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a
luminescent assay like CellTiter-Glo.

o Data Analysis: The absorbance or luminescence data is normalized to the vehicle control,
and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis of HER2 Signaling
(Representative Protocol)

o Cell Lysis: HER2-mutant cells are treated with sevabertinib or vehicle control for a specified
time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

e Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.
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e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against total and phosphorylated forms of HER2, AKT, and ERK. A loading control antibody
(e.g., GAPDH or B-actin) is also used.

» Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are
visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study (Representative Protocol)

e Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.

o Tumor Implantation: HER2-mutant cancer cells (e.g., NCI-H1781) or patient-derived tumor
fragments (for PDX models) are subcutaneously implanted into the flanks of the mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice
are then randomized into treatment and control groups.

o Drug Administration: Sevabertinib is administered orally at specified doses and schedules.
The vehicle control is administered to the control group.

» Efficacy Evaluation: Tumor volume and body weight are measured regularly. The study is
terminated when tumors in the control group reach a predetermined size. Tumor growth
inhibition is calculated.

HER2 Mutation Detection in Clinical Samples

Patient eligibility for the SOHO-01 trial was determined by the presence of activating HER2
mutations in tumor tissue or plasma.[13] This was performed using an FDA-approved
companion diagnostic, the Oncomine Dx Target Test.[13][16] This next-generation sequencing
(NGS)-based assay uses amplicon-based enrichment to detect single nucleotide variants,
insertions, and deletions in the ERBB2 gene from formalin-fixed, paraffin-embedded (FFPE)
tumor samples.[1]

Conclusion

Sevabertinib is a potent and selective oral TKI that has demonstrated significant and durable
anti-tumor activity in patients with NSCLC harboring HER2 activating mutations. Its
manageable safety profile, particularly the lack of drug-related ILD, positions it as a valuable
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therapeutic option in this patient population. Ongoing clinical trials will further define its role in
the treatment of HER2-mutant cancers.
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» To cite this document: BenchChem. [Sevabertinib: A Targeted Approach for HER2 Activating
Mutations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611537#sevabertinib-s-role-in-targeting-her2-
activating-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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